Zileuton-13C2,15N

Bioanalysis LC-MS/MS Internal Standard

Zileuton-13C2,15N is a stable isotope-labeled analog of the 5-lipoxygenase (5-LO) inhibitor zileuton, incorporating two 13C atoms and one 15N atom for a molecular weight shift of +3 Da. Zileuton itself is a potent and selective inhibitor of 5-LO (IC50 = 0.5 µM in rat basophilic leukemia-1 cell supernatant) with antiasthmatic properties, indicated for chronic asthma management.

Molecular Formula C11H12N2O2S
Molecular Weight 239.27 g/mol
Cat. No. B12386800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZileuton-13C2,15N
Molecular FormulaC11H12N2O2S
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O
InChIInChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)/i1+1,7+1,13+1
InChIKeyMWLSOWXNZPKENC-CUVPCUOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zileuton-13C2,15N Stable Isotope-Labeled Internal Standard for LC-MS Quantification


Zileuton-13C2,15N is a stable isotope-labeled analog of the 5-lipoxygenase (5-LO) inhibitor zileuton, incorporating two 13C atoms and one 15N atom for a molecular weight shift of +3 Da . Zileuton itself is a potent and selective inhibitor of 5-LO (IC50 = 0.5 µM in rat basophilic leukemia-1 cell supernatant) with antiasthmatic properties, indicated for chronic asthma management [1]. This labeled compound serves exclusively as an analytical internal standard, enabling precise quantification of unlabeled zileuton in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Unlabeled Zileuton or Deuterated Analogs Cannot Substitute for Zileuton-13C2,15N in Quantitative Bioanalysis


In quantitative LC-MS/MS analysis of zileuton from patient plasma, using an unlabeled structural analog as an internal standard fails to correct for interindividual variability in extraction recovery and matrix effects [1]. Deuterated internal standards (e.g., zileuton-d4), while superior to unlabeled analogs, can exhibit chromatographic retention time shifts due to the inverse isotope effect of deuterium, potentially leading to differential matrix effects and quantification bias [2]. In contrast, 13C/15N-labeled internal standards such as Zileuton-13C2,15N are considered the gold standard as they are chemically identical to the analyte, co-elute precisely, and provide superior correction for matrix effects and recovery variability, a critical requirement for regulatory-compliant bioanalysis [3].

Quantitative Differentiation: Zileuton-13C2,15N vs. Unlabeled and Deuterated Internal Standards


Superior Correction for Interindividual Variability in Extraction Recovery

In a study quantifying lapatinib in cancer patient plasma, a non-isotope-labeled internal standard (zileuton) failed to correct for interindividual variability in extraction recovery, which varied up to 3.5-fold (range, 16–56%) across patient samples [1]. Only the stable isotope-labeled internal standard (lapatinib-d3) corrected for this variability, underscoring the necessity of isotopically labeled internal standards for reliable quantification in clinical samples [1]. By extension, Zileuton-13C2,15N, as a stable isotope-labeled internal standard, provides equivalent correction capability for zileuton quantification, a critical advantage over unlabeled zileuton when used as an internal standard.

Bioanalysis LC-MS/MS Internal Standard Matrix Effect

Chromatographic Co-elution and Reduced Matrix Effect Variability vs. Deuterated Internal Standards

Deuterated internal standards can exhibit a chromatographic retention time shift relative to the unlabeled analyte due to the inverse isotope effect of deuterium, which can lead to differential matrix effects and compromised quantification accuracy [1]. In contrast, 13C- and 15N-labeled internal standards such as Zileuton-13C2,15N co-elute precisely with the unlabeled analyte, ensuring identical matrix effects and optimal correction for ion suppression or enhancement [2]. This advantage is critical when using electrospray ionization (ESI), where matrix effects are highly dependent on retention time.

LC-MS/MS Stable Isotope Labeling Deuterium Isotope Effect Matrix Effect

Elimination of Cross-Talk and Isotopic Interference in Multiple Reaction Monitoring (MRM)

In LC-MS/MS MRM analysis, deuterated internal standards can suffer from isotopic cross-talk if the +4 Da mass shift is insufficient to separate the natural abundance isotopic envelope of the analyte, leading to quantification inaccuracy [1]. Zileuton-13C2,15N, with a +3 Da mass shift from the incorporation of two 13C atoms and one 15N atom, provides a distinct mass difference that minimizes isotopic interference and ensures a clean MRM channel, thereby improving signal-to-noise and lower limit of quantification (LLOQ) [2]. This is particularly important for the analysis of zileuton, which has a complex isotopic pattern due to sulfur and nitrogen atoms.

LC-MS/MS MRM Isotopic Interference Internal Standard

Regulatory Compliance and Method Validation Advantage

Regulatory guidelines from the FDA and EMA strongly recommend, and in practice require, the use of stable isotope-labeled internal standards for LC-MS/MS bioanalytical methods intended for regulatory submission, to ensure method robustness and accuracy [1]. The validated LC-MS/MS method for zileuton quantification in human plasma utilized zileuton-d4 as the internal standard, achieving acceptable accuracy (within 100±10%) and precision (<11%) [2]. Zileuton-13C2,15N offers a compliant, high-performance alternative to deuterated internal standards, with the added analytical advantages of 13C/15N labeling.

Bioanalytical Method Validation Regulatory Compliance FDA Guidance EMA Guidance

Optimal Use Cases for Zileuton-13C2,15N Internal Standard in Bioanalysis


Regulatory-Compliant Pharmacokinetic and Bioequivalence Studies

Zileuton-13C2,15N is the internal standard of choice for quantifying zileuton in human plasma samples from pharmacokinetic and bioequivalence studies intended for regulatory submission. Its use ensures correction for interindividual recovery variability and matrix effects, as mandated by FDA and EMA guidelines [1]. This is critical for accurately determining AUC, Cmax, and other PK parameters in clinical trials of generic zileuton formulations or new drug delivery systems.

Therapeutic Drug Monitoring (TDM) in Patient Care

For clinical laboratories performing therapeutic drug monitoring of zileuton to optimize dosing and minimize toxicity in individual patients, Zileuton-13C2,15N provides the most accurate and reliable internal standardization [1]. The co-elution and matrix effect correction properties of this 13C/15N-labeled standard are essential for generating precise plasma concentration data that informs clinical decision-making, particularly in patient populations with variable drug metabolism or protein binding.

Metabolic Pathway Elucidation and Drug-Drug Interaction Studies

In preclinical and clinical studies investigating the metabolism of zileuton and its interactions with cytochrome P450 enzymes, Zileuton-13C2,15N can be used as a tracer to accurately quantify the parent drug in the presence of metabolites, including the pharmacologically inactive N-dehydroxylated metabolite and glucuronide conjugates [1]. This enables precise determination of metabolic clearance and assessment of potential drug-drug interactions, which is critical given zileuton's known inhibition of CYP1A2 [2].

Development and Validation of Novel Zileuton Bioanalytical Methods

Analytical laboratories developing and validating new LC-MS/MS methods for zileuton quantification should utilize Zileuton-13C2,15N as the gold standard internal standard during method development and validation phases [1]. Its superior performance characteristics allow for the establishment of a robust method with a wide linear range, low LLOQ, and high precision, which can then be transferred to other laboratories or adapted for high-throughput analysis in support of large clinical programs.

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